molecular formula C23H23N3O3S B11504123 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11504123
M. Wt: 421.5 g/mol
InChI Key: SXBSKTJBUUFXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a complex organic compound that features a benzothiophene ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Ring: Starting from a suitable thiophene precursor, the benzothiophene ring can be synthesized through cyclization reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.

    Attachment of the Isoindoline Moiety: This step involves the formation of the isoindoline ring, which can be achieved through cyclization of phthalic anhydride derivatives.

    Coupling Reactions: The final step involves coupling the benzothiophene and isoindoline moieties through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the cyano group or other reducible moieties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
  • N-(4-cyano-5,6,7,8-tetrahydro-1-benzothiophen-3-yl)hexanamide

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is unique due to the presence of both the benzothiophene and isoindoline moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C23H23N3O3S/c24-14-18-15-8-5-6-11-19(15)30-21(18)25-20(27)12-2-1-7-13-26-22(28)16-9-3-4-10-17(16)23(26)29/h3-4,9-10H,1-2,5-8,11-13H2,(H,25,27)

InChI Key

SXBSKTJBUUFXGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.